ethyl 3-cyano-2-(2-(phenylsulfonyl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Overview
Description
Ethyl 3-cyano-2-(2-(phenylsulfonyl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C19H19N3O5S2 and its molecular weight is 433.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Ethyl 3-cyano-2-(2-(phenylsulfonyl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate and similar compounds have been synthesized for studying their antibacterial, antifungal, and anticancer properties. For instance, the synthesis and evaluation of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety have shown promising results against various bacterial and fungal species (Darwish et al., 2014). Additionally, compounds with the thieno[2,3-b]pyridine core have been explored for their potential anticancer activities, demonstrating the versatility of these molecules in medicinal chemistry (Altug et al., 2011).
Heterocyclic Chemistry and Synthesis of Dyes
These compounds also play a significant role in heterocyclic chemistry and the synthesis of dyes. The Gewald reaction, for example, has been used to synthesize ethyl 2-acetamido-3-cyano-5-carbethoxy thiophene-4-acetic acid ester, leading to the development of novel styryl dyes with potential applications in dyeing polyester fabrics (Rangnekar & Sabnis, 2007).
Photophysical Properties
The photophysical properties of thieno[2,3-b]pyridine derivatives synthesized from this compound have been thoroughly studied. These compounds exhibit spectral-fluorescent properties that correlate with their chemical structure, indicating potential applications in materials science and photophysical research (Ershov et al., 2019).
Antimicrobial Evaluation
Several studies have focused on the synthesis of novel compounds with antimicrobial properties. For example, the synthesis of some new S-substituted sulfanylpyridines, thieno[2,3-b]pyridines, and related heterocycles has shown that these compounds have potential as antimicrobial agents (Al-Taifi et al., 2020).
Mechanism of Action
Target of Action
It’s known that sulfonamides, a group to which this compound belongs, are widely used as antibacterial drugs . They typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid, a crucial component for bacterial growth and reproduction .
Mode of Action
By binding to the enzyme’s active site, they prevent PABA from being converted into dihydropteroate, a precursor of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The compound likely affects the folic acid synthesis pathway in bacteria, given its structural similarity to other sulfonamides . By inhibiting the production of folic acid, it disrupts the synthesis of nucleotides, which are essential for DNA replication. This leads to the cessation of bacterial growth and reproduction .
Pharmacokinetics
Sulfonamides are generally well-absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
The result of the compound’s action would be the inhibition of bacterial growth and reproduction due to the disruption of folic acid synthesis . This could potentially lead to the death of the bacteria, depending on the concentration of the drug and the susceptibility of the bacteria .
Properties
IUPAC Name |
ethyl 2-[[2-(benzenesulfonyl)acetyl]amino]-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S2/c1-2-27-19(24)22-9-8-14-15(10-20)18(28-16(14)11-22)21-17(23)12-29(25,26)13-6-4-3-5-7-13/h3-7H,2,8-9,11-12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMXBTVQBRIWIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)CS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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